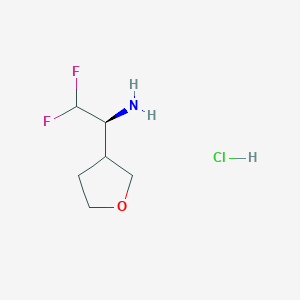

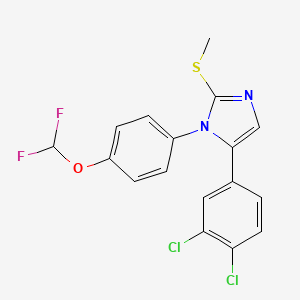

![molecular formula C8H8ClN3 B2452694 6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine CAS No. 2067257-98-9](/img/structure/B2452694.png)

6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

There are various methods to synthesize pyrazolo[3,4-b]pyridine derivatives . One method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Aplicaciones Científicas De Investigación

Pyrazolo[3,4-b]pyridines belong to a group of bicyclic heterocyclic compounds. They can exist in two isomeric forms : Pyrazolo[3,4-b]pyridines belong to a group of bicyclic heterocyclic compounds. They can exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2). These compounds have attracted significant interest due to their structural similarity to purine bases like adenine and guanine . Now, let’s explore their applications:

Antitumor Activity

- CDK2 Inhibition : 6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine has demonstrated antitumor activity by inhibiting cyclin-dependent kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, making it an attractive target for cancer therapy.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

- GSK-3 Inhibitors : This compound also acts as a GSK-3 inhibitor. GSK-3 is involved in various cellular processes, including glycogen metabolism and cell signaling. Inhibition of GSK-3 has implications for neurodegenerative diseases and cancer .

Central Nervous System (CNS) Disorders

- Potential CNS Drug : Pyrazolo[3,4-b]pyridines, including our compound, are promising substrates for developing drugs targeting CNS disorders. These compounds may impact conditions like Alzheimer’s disease, Parkinson’s disease, and mood disorders .

Inflammatory and Cardiovascular Diseases

- Anti-Inflammatory Properties : Researchers have explored pyrazolo[3,4-b]pyridines as anti-inflammatory agents. Their potential lies in mitigating inflammatory responses associated with various diseases .

- Cardiovascular Applications : These compounds may also have implications for cardiovascular health, although further studies are needed .

Bacterial Infections

- Antibacterial Activity : Some pyrazolo[3,4-b]pyridines exhibit antibacterial properties. Investigating their efficacy against specific bacterial strains could lead to novel antibiotics .

Corticotropin Growth Factor Receptor and Cholecystokinin Hormones

- Receptor Modulation : Pyrazolo[3,4-b]pyridines have been studied as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones. These receptors play roles in stress response and gastrointestinal function, respectively .

Mecanismo De Acción

Target of Action

This compound is a relatively new chemical entity and its specific molecular targets are still under investigation .

Mode of Action

It’s known that many pyrazolo[3,4-b]pyridine derivatives have shown significant inhibitory activity in various biological assays . The compound likely interacts with its targets, leading to changes in their function.

Biochemical Pathways

Given the structural similarity to other pyrazolo[3,4-b]pyridine derivatives, it’s plausible that it may influence several cellular processes .

Result of Action

Related compounds have shown significant inhibitory activity, suggesting that this compound may also have potent biological effects .

Propiedades

IUPAC Name |

6-chloro-2,3-dimethylpyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-5-6-3-4-7(9)10-8(6)11-12(5)2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACCPQUIJPPABB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=NC2=NN1C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]propanoic acid](/img/structure/B2452614.png)

![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452618.png)

![4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2452621.png)

![3-chloro-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2452629.png)